molecular formula C22H22F2N4O5 B2618018 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate CAS No. 1351633-24-3

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate

Cat. No. B2618018
CAS RN: 1351633-24-3
M. Wt: 460.438
InChI Key: WYTORYQNYPRQIT-UHFFFAOYSA-N
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Description

The compound “4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate” is a complex organic molecule. It contains a benzimidazole group, a piperidine group, and a carboxamide group . Benzimidazole is a heterocyclic aromatic organic compound and is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings, followed by the introduction of the carboxamide group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group consists of a fused benzene and imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group is aromatic and relatively stable, but can participate in reactions with electrophiles . The piperidine ring can act as a base, reacting with acids to form salts . The carboxamide group can participate in a variety of reactions, including hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The piperidine ring could influence its basicity . The carboxamide group could form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Materials Science and Catalysis

Imidazoles find applications beyond pharmaceuticals. Consider the following:

Bioanalytical Chemistry

Imidazole derivatives have been employed in bioanalytical methods. Here’s a potential application:

Crystal Engineering and Coordination Polymers

Imidazole-containing compounds have been studied in crystal engineering and coordination chemistry:

Future Directions

Future research could explore the potential uses of this compound, particularly if it has biological activity. For example, many benzimidazole derivatives are used in medicine, so this compound could potentially have therapeutic applications .

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTORYQNYPRQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate

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